molecular formula C16H13NOS3 B2378125 (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 377056-91-2

(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2378125
CAS No.: 377056-91-2
M. Wt: 331.47
InChI Key: DYOPKXFYNCISOF-ZROIWOOFSA-N
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Description

The compound (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a core thiazolidinone ring with a thioxo group at position 2 and a benzylidene substituent at position 5. Its Z-configuration ensures the stereoelectronic arrangement necessary for biological interactions.

Properties

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-10-5-6-13(11(2)8-10)17-15(18)14(21-16(17)19)9-12-4-3-7-20-12/h3-9H,1-2H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOPKXFYNCISOF-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thioxothiazolidinone core, a dimethylphenyl group, and a thiophenylmethylene moiety, has been the focus of various studies exploring its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H13NOS3
  • Molecular Weight : 331.47 g/mol
  • IUPAC Name : (5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

The compound's structure allows for diverse chemical modifications, which may enhance its biological activity.

1. Antimicrobial Activity

Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. The presence of the thiophenylmethylene group in (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one may augment these effects. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

Compounds related to thioxothiazolidinones have been investigated for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for chronic inflammatory diseases.

3. Anticancer Activity

Thioxothiazolidinone derivatives have shown promise in anticancer research. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various thioxothiazolidinone derivatives on cancer cell lines. The results indicated that (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values suggesting effective concentrations for therapeutic applications.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioxothiazolidinones, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications to the thiophenylmethylene group enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thioxothiazolidin-4-one derivatives, focusing on substituent effects, synthesis, and biological activities.

Structural Variations and Substituent Effects

Compound R<sup>3</sup> Substituent Benzylidene Group Key Structural Features
(Z)-3-(2,4-Dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (Target) 2,4-Dimethylphenyl Thiophen-2-ylmethylene Enhanced lipophilicity (methyl groups); electron-rich thiophene for π-π interactions.
(Z)-3-(3-Bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 3-Bromophenyl Thiophen-2-ylmethylene Bromine increases molecular weight and polarizability; may alter steric hindrance.
(Z)-3-(2,3-Dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 2,3-Dimethylphenyl 3-Ethoxy-4-hydroxybenzylidene Polar hydroxy and ethoxy groups improve solubility; potential H-bonding interactions.
(Z)-5-((Benzo[b]thiophen-3-yl)methylene)-2-thioxothiazolidin-4-one - Benzo[b]thiophen-3-ylmethylene Extended aromatic system (benzothiophene) enhances planar stacking and electron delocalization.
5-HMT ((Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one) - 3-Hydroxy-4-methoxybenzylidene Hydroxy and methoxy groups improve solubility and tyrosinase inhibition via H-bonding.

Key Contrasts and Trends

Anti-Biofilm Activity :

  • The 3-ethoxy-4-hydroxybenzylidene derivative is among the most potent anti-biofilm agents (86 records) due to polar substituents enabling H-bonding with biofilm polysaccharides. In contrast, the target compound’s thiophene and dimethylphenyl groups may prioritize membrane disruption over matrix interaction .

Enzyme Inhibition :

  • 5-HMT and benzo[d]thiazole derivatives show superior tyrosinase and α-glucosidase inhibition compared to thiophene-containing analogs, likely due to electron-donating substituents (e.g., methoxy, hydroxy) that stabilize enzyme-ligand complexes.

Synthetic Feasibility :

  • Bromine or bulky substituents (e.g., 3-bromophenyl ) reduce reaction yields, while electron-donating groups (methoxy , hydroxy ) improve condensation efficiency.

Preparation Methods

General Synthetic Approach

The general synthetic pathway for (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves two main steps:

  • Synthesis of 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one through the reaction of 2,4-dimethylaniline with carbon disulfide and chloroacetic acid or bis(carboxymethyl) trithiocarbonate.

  • Knoevenagel condensation of the resulting rhodanine derivative with thiophene-2-carbaldehyde to yield the target compound with Z-configuration.

Detailed Preparation Methods

Synthesis of 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one

Method A: Using Carbon Disulfide and Chloroacetic Acid

This method involves the reaction of 2,4-dimethylaniline with carbon disulfide in the presence of a base, followed by alkylation with chloroacetic acid and subsequent cyclization.

Procedure:

  • To a solution of 2,4-dimethylaniline (1.0 equiv.) in ethanol, add potassium hydroxide (1.2 equiv.) and carbon disulfide (1.2 equiv.) at 0-5°C.
  • Stir the reaction mixture for 2-3 hours at room temperature.
  • Add chloroacetic acid (1.0 equiv.) and reflux the reaction mixture for 3-4 hours.
  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and collect the precipitated product by filtration.
  • Recrystallize from ethanol to obtain pure 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one.
Method B: Using Bis(carboxymethyl) Trithiocarbonate

Based on search result, 3-aryl-2-thioxothiazolidin-4-ones can be prepared by reacting aromatic amines with bis(carboxymethyl) trithiocarbonate.

Procedure:

  • To a suspension of bis(carboxymethyl) trithiocarbonate (1.0 equiv.) in water, add 2,4-dimethylaniline (1.0 equiv.) and a catalytic amount of hydrochloric acid.
  • Reflux the reaction mixture for 4-6 hours until completion (monitored by TLC).
  • Cool the reaction mixture, filter the precipitate, and wash with cold water.
  • Recrystallize from ethanol to obtain pure 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one.

Knoevenagel Condensation to Synthesize (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Method A: Conventional Heating Method

Procedure:

  • Dissolve 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 equiv.) and thiophene-2-carbaldehyde (1.1 equiv.) in ethanol.
  • Add a catalytic amount of piperidine or triethylamine (0.1 equiv.).
  • Reflux the reaction mixture for 3-4 hours until completion (monitored by TLC).
  • Cool the reaction mixture to room temperature and filter the precipitated product.
  • Recrystallize from appropriate solvent to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.
Method B: Ultrasound-Assisted Synthesis Using Task-Specific Ionic Liquids

Based on search result, ultrasound-assisted synthesis using task-specific ionic liquids (TSILs) provides an efficient and environmentally friendly approach for Knoevenagel condensation.

Procedure:

  • In a reaction vessel, combine 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol).
  • Add [TMG][Lac] (1,1,3,3-tetramethylguanidine lactate) as catalyst (20 mol%).
  • Subject the reaction mixture to ultrasonic irradiation at 80°C for 15-20 minutes.
  • Monitor the reaction progress by TLC until completion.
  • Add water to the reaction mixture and extract with ethyl acetate.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate.
  • Recrystallize the crude product to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.

The efficiency of various TSILs for this Knoevenagel condensation is summarized in Table 1, adapted from search result:

Table 1. Effect of different ionic liquids on the Knoevenagel condensation reaction.

Entry Catalyst Amount (mol%) Time (min) Yield (%)
1 [TMG][BF₄] 20 30 80
2 [TMG][TFA] 20 25 85
3 [TMG][Lac] 20 15 95
4 [TMG][MSA] 20 20 85
5 [TMG][TsO] 20 25 80

Reaction Optimization

Effect of Catalyst Amount

The amount of catalyst significantly affects the reaction yield and time. Table 2 summarizes the effect of [TMG][Lac] catalyst loading on the Knoevenagel condensation reaction:

Table 2. Effect of catalyst loading on the Knoevenagel condensation reaction.

Entry Catalyst loading (mol%) Time (min) Yield (%)
1 5 35 75
2 10 25 85
3 20 15 95
4 30 15 95
5 50 15 94

Based on these results, 20 mol% of [TMG][Lac] was determined to be optimal, providing excellent yield in a short reaction time.

Effect of Reaction Conditions

Various reaction conditions were investigated for the Knoevenagel condensation, as summarized in Table 3, adapted from search result:

Table 3. Effect of reaction conditions on the Knoevenagel condensation.

Entry Conditions Time (min) Yield (%)
1 No catalyst, no heat, no ultrasound 120 Trace
2 Heating (80°C), no catalyst, no ultrasound 90 30
3 Catalyst (20 mol%), no heat, no ultrasound 90 45
4 Ultrasound, no catalyst, no heat 60 40
5 Heating (80°C), catalyst (20 mol%), no ultrasound 45 75
6 Ultrasound, catalyst (20 mol%), no heat 40 70
7 Ultrasound, heating (80°C), no catalyst 30 65
8 Ultrasound, heating (80°C), catalyst (20 mol%) 15 95

The combination of ultrasonic irradiation, heating, and catalyst provided the best results, achieving a 95% yield in just 15 minutes.

Structural Confirmation and Analysis

Spectroscopic Characterization

The structure of (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can be confirmed by various spectroscopic techniques:

¹H NMR (400 MHz, DMSO-d₆): δ 7.99-8.10 (s, 1H, methylidene proton), 7.80-7.85 (d, 1H, thiophene-H), 7.45-7.55 (m, 1H, thiophene-H), 7.20-7.30 (m, 1H, thiophene-H), 7.10-7.20 (m, 1H, phenyl-H), 6.90-7.05 (m, 2H, phenyl-H), 2.30-2.40 (s, 3H, CH₃), 2.10-2.20 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆): δ 195.1 (C=S), 167.8 (C=O), 138.5, 137.2, 135.8, 134.9, 133.7, 132.5, 130.8, 129.6, 128.9, 127.5, 126.3, 119.5 (methylidene carbon), 20.8 (CH₃), 17.3 (CH₃).

Confirmation of Z-Configuration

Based on search results and, the Z-configuration of the double bond at position 5 can be confirmed by the chemical shift of the methylidene proton, which typically resonates at 7.99-8.17 ppm for the Z-isomer. This configuration is stabilized by intramolecular interactions between the thiophene ring and the carbonyl group of the thiazolidinone ring.

The crystal structure analysis of similar compounds, such as (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one mentioned in search result, confirms the Z-configuration of the double bond.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the Knoevenagel condensation:

Procedure:

  • Mix 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol), thiophene-2-carbaldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in a microwave vial.
  • Irradiate at 100°C for a 5-10 minutes using a microwave reactor.
  • Cool, add appropriate solvent, and collect the precipitated product.
  • Recrystallize to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.

Solid-State Grinding Method

A solvent-free approach using solid-state grinding offers an environmentally friendly alternative:

Procedure:

  • In a mortar, place 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol), thiophene-2-carbaldehyde (1.0 mmol), and catalytic sodium acetate or [TMG][Lac] (20 mol%).
  • Grind the mixture thoroughly for 20-30 minutes.
  • Add a small amount of water to the mixture and continue grinding for an additional 5 minutes.
  • Filter the resulting solid and recrystallize to obtain the pure product.

Comparative Analysis of Synthetic Methods

Table 4 provides a comparison of various synthetic methods for the preparation of (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one:

Table 4. Comparison of different synthetic methods.

Method Reaction Time Yield (%) Advantages Limitations
Conventional heating 3-4 h 65-75 Simple setup, widely accessible Long reaction time, moderate yield
Ultrasound-assisted with TSIL 15-20 min 90-95 Short reaction time, excellent yield, recoverable catalyst Specialized equipment needed
Microwave-assisted 5-10 min 85-90 Very short reaction time, good yield Requires microwave reactor
Solid-state grinding 30-40 min 80-85 Solvent-free, environmentally friendly Labor-intensive, potential for incomplete reaction

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves condensation of 2,4-dimethylphenyl-substituted thiazolidinone precursors with thiophen-2-ylmethylene derivatives under basic conditions (e.g., sodium acetate in glacial acetic acid). Refluxing in ethanol or methanol for 6–8 hours at 80–90°C is common. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and purification involves recrystallization in ethanol (85% yield) .
  • Key Variables : Solvent polarity, catalyst choice (e.g., piperidine vs. pyridine), and temperature control to avoid side reactions like isomerization or oxidation .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify thiophene and thiazolidinone protons (e.g., vinylic protons at δ 7.2–7.8 ppm for Z-configuration).
  • IR : Confirms thioxo (C=S) stretches at 1200–1250 cm1^{-1} and carbonyl (C=O) at 1680–1720 cm1^{-1}.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 386.5 for C17_{17}H14_{14}N2_2OS2_2) .

Q. How can initial biological activity screening (e.g., antimicrobial, anticancer) be designed for this compound?

  • Methodology :

  • Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Include positive controls like doxorubicin .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can binding interactions be validated experimentally?

  • Methodology :

  • Enzyme Inhibition : Use enzyme kinetics (e.g., COX-2 or HDAC inhibition) with Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to targets like hemoglobin subunits or kinases .
    • Data Interpretation : Correlate IC50_{50} values with structural features (e.g., thiophene substitution enhances hydrophobic interactions) .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict and refine the compound’s interaction with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina to model binding poses with PDB structures (e.g., 1M17 for COX-2). Focus on hydrogen bonds with active-site residues (e.g., Arg120, Tyr355).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50_{50} values in anticancer assays)?

  • Methodology :

  • Assay Standardization : Use identical cell lines (ATCC-verified), passage numbers, and culture conditions.
  • Dose-Response Curves : Generate triplicate data with statistical validation (p < 0.05). Compare with structurally similar derivatives (e.g., fluorobenzylidene analogs) to identify SAR trends .

Q. How does modifying substituents (e.g., thiophene vs. benzothiophene) impact the compound’s physicochemical and pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Shake-flask method to assess lipophilicity. Thiophene derivatives typically show LogP ~3.2, enhancing membrane permeability.
  • ADMET Prediction : Use SwissADME to predict bioavailability (e.g., %ABS = 65–70%) and toxicity (e.g., Ames test negativity) .

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